molecular formula C17H28N4O8 B13098919 (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate

Cat. No.: B13098919
M. Wt: 416.4 g/mol
InChI Key: QGHPAAKFRLIIPM-UHFFFAOYSA-N
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Description

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include tert-butyl carbamate, methoxyethylamine, and oxalic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(2-hydroxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate
  • tert-Butyl (3-(2-ethoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate
  • tert-Butyl (3-(2-methylthioethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

Uniqueness

(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical properties and reactivity. These features make it particularly valuable in applications requiring high specificity and selectivity, such as targeted drug design and advanced material synthesis.

Properties

Molecular Formula

C17H28N4O8

Molecular Weight

416.4 g/mol

IUPAC Name

tert-butyl N-[3-(2-methoxyethyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate;oxalic acid

InChI

InChI=1S/C15H26N4O4.C2H2O4/c1-14(2,3)23-13(21)17-12-18-15(6-5-7-16-10-15)11(20)19(12)8-9-22-4;3-1(4)2(5)6/h16H,5-10H2,1-4H3,(H,17,18,21);(H,3,4)(H,5,6)

InChI Key

QGHPAAKFRLIIPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1CCOC.C(=O)(C(=O)O)O

Origin of Product

United States

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